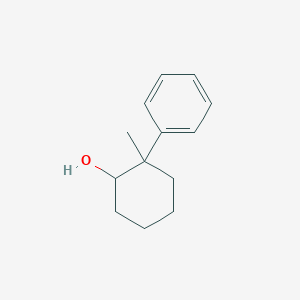
2-Methyl-2-phenylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-phenylcyclohexan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclohexane ring substituted with a methyl group and a phenyl group at the second carbon, and a hydroxyl group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-phenylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-methylcyclohexanone to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures to ensure the stability of the Grignard reagent .
Another method involves the reduction of 2-methyl-2-phenylcyclohexanone using sodium borohydride or lithium aluminum hydride. These reducing agents convert the ketone group to a hydroxyl group, yielding this compound .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of 2-methyl-2-phenylcyclohexanone. This process uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenylcyclohexan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: 2-Methyl-2-phenylcyclohexanone, 2-Methyl-2-phenylcyclohexanoic acid
Reduction: 2-Methyl-2-phenylcyclohexane
Substitution: 2-Methyl-2-phenylcyclohexyl chloride, 2-Methyl-2-phenylcyclohexyl bromide
Scientific Research Applications
2-Methyl-2-phenylcyclohexan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
2-Phenylcyclohexanol: Lacks the methyl group at the second carbon, resulting in different steric and electronic properties.
2-Methylcyclohexanol: Lacks the phenyl group, leading to different reactivity and applications.
Cyclohexanol: The simplest form, with only a hydroxyl group attached to the cyclohexane ring.
Uniqueness
2-Methyl-2-phenylcyclohexan-1-ol is unique due to the presence of both a methyl and a phenyl group, which confer distinct steric and electronic effects. These substituents influence its reactivity, making it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
62559-33-5 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-methyl-2-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C13H18O/c1-13(10-6-5-9-12(13)14)11-7-3-2-4-8-11/h2-4,7-8,12,14H,5-6,9-10H2,1H3 |
InChI Key |
PCDLHNRNEXVNQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















